molecular formula C35H38O5S B1624696 Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside CAS No. 97205-08-8

Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside

Cat. No.: B1624696
CAS No.: 97205-08-8
M. Wt: 570.7 g/mol
InChI Key: UILNWDYGLDOQAD-NVCPMKERSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of methyl 2,3,4,6-tetra-O-benzyl-α-D-thiogalactopyranoside is characterized by a six-membered pyranose ring derived from D-galactose with specific stereochemical arrangements at each carbon center. The compound possesses the molecular formula C₃₅H₃₈O₅S and a molecular weight of 570.74 g/mol, reflecting the incorporation of four benzyl protecting groups and one methyl thioether linkage. The α-anomeric configuration at the C-1 position establishes the stereochemical relationship between the thioether substituent and the ring oxygen, positioning the methylthio group in an axial orientation relative to the pyranose ring plane.

The galactopyranose backbone maintains the characteristic stereochemical pattern of D-galactose, with hydroxyl groups at C-2, C-3, and C-4 positions exhibiting equatorial, equatorial, and axial orientations respectively when considering the unprotected sugar. The substitution of these hydroxyl groups with benzyl ethers preserves the overall stereochemical framework while significantly altering the steric environment around the pyranose ring. The C-6 primary alcohol position also bears a benzyl ether substituent, completing the tetra-O-benzyl protection pattern that characterizes this compound.

Nuclear magnetic resonance spectroscopy studies have revealed distinctive chemical shift patterns that confirm the α-anomeric configuration and the specific positioning of benzyl protecting groups. The anomeric proton typically appears as a doublet in proton nuclear magnetic resonance spectra, with coupling constants characteristic of α-linkages in galactopyranose systems. The stereochemical assignments have been further validated through comparison with related thioglycoside derivatives and analysis of nuclear Overhauser effect correlations that establish spatial relationships between neighboring protons.

Comparative Analysis of Thiogalactopyranoside vs. Thioglucopyranoside Backbones

Comparative structural analysis between thiogalactopyranoside and thioglucopyranoside frameworks reveals fundamental differences in hydroxyl group orientations that significantly impact molecular geometry and reactivity patterns. The thiogalactopyranoside backbone differs from its glucopyranoside counterpart primarily in the stereochemical configuration at the C-4 position, where galactose exhibits an axial hydroxyl orientation compared to the equatorial arrangement found in glucose derivatives. This single stereochemical difference creates distinct steric environments that influence both intramolecular interactions and intermolecular recognition processes.

Research on ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside has demonstrated that thioglucopyranoside derivatives exhibit different conformational preferences compared to their galactose analogs. The equatorial orientation of the C-4 substituent in glucopyranoside systems generally results in more favorable steric interactions and reduced conformational strain compared to galactopyranoside derivatives. However, the axial C-4 configuration in thiogalactopyranosides can provide unique spatial arrangements that may be advantageous for specific synthetic applications or biological interactions.

Studies utilizing palladium-mediated activation of thioglycosides have shown that both galacto and gluco configurations respond differently to organometallic catalysis, with stereochemical factors influencing activation rates and reaction selectivity. The thiogalactopyranoside framework often exhibits enhanced reactivity toward certain electrophiles due to the distinctive electronic environment created by the axial C-4 substituent. These differences become particularly pronounced when comparing fully protected derivatives, where the benzyl ether groups amplify the stereochemical distinctions between galacto and gluco configurations.

Protective Group Arrangement: Benzyl Ether Spatial Distribution

The benzyl ether protecting groups in methyl 2,3,4,6-tetra-O-benzyl-α-D-thiogalactopyranoside adopt specific spatial arrangements that optimize both steric accommodation and electronic stabilization throughout the molecular framework. Each benzyl substituent occupies a distinct conformational space, with the aromatic rings oriented to minimize steric interactions while maximizing stabilizing π-π and CH-π interactions between neighboring benzyl groups. The protective group arrangement creates a hydrophobic microenvironment around the carbohydrate core that significantly influences solubility characteristics and chemical reactivity patterns.

Analysis of crystal structure data and computational modeling studies has revealed that the benzyl groups at different positions exhibit varying degrees of conformational freedom. The benzyl ether at the C-6 position typically shows the greatest rotational flexibility due to the primary alcohol derivatization, allowing for multiple low-energy conformations that can adapt to different chemical environments. In contrast, the benzyl groups at C-2, C-3, and C-4 positions are more conformationally restricted due to the steric constraints imposed by the pyranose ring and adjacent protecting groups.

The spatial distribution of benzyl ethers creates distinct molecular surfaces that influence intermolecular interactions and crystal packing arrangements. Research has shown that the protective group orientation can significantly impact the compound's behavior in glycosylation reactions, with certain conformations favoring specific mechanistic pathways. The benzyl arrangement also affects the accessibility of the anomeric center, influencing both the kinetics and stereoselectivity of reactions involving the thioether linkage. Furthermore, the protective group pattern contributes to the overall molecular dipole moment and electronic distribution, factors that become important in understanding reaction mechanisms and selectivity patterns.

Conformational Dynamics in Solution and Solid States

Conformational analysis of methyl 2,3,4,6-tetra-O-benzyl-α-D-thiogalactopyranoside reveals complex dynamic behavior that varies significantly between solution and solid-state environments. In solution, the compound exhibits multiple accessible conformations arising from rotation around the glycosidic C-S bond, benzyl ether linkages, and limited ring puckering of the pyranose framework. Nuclear magnetic resonance studies in deuterated chloroform have identified temperature-dependent chemical shift variations that indicate conformational exchange processes occurring on the nuclear magnetic resonance timescale.

The pyranose ring typically adopts a ⁴C₁ chair conformation, which represents the most stable arrangement for galactopyranose derivatives. However, minor populations of alternative ring conformations, including skew-boat and twist-boat forms, may be accessible under certain conditions or in specific solvents. The presence of the bulky benzyl protecting groups generally stabilizes the chair conformation by minimizing unfavorable steric interactions that would arise in alternative ring geometries. Detailed analysis of coupling constants and nuclear Overhauser effect measurements has confirmed the predominant chair conformation while revealing subtle conformational equilibria involving benzyl group orientations.

Solid-state structural studies have demonstrated that crystal packing forces can significantly influence the adopted conformation compared to solution behavior. X-ray crystallographic analysis of related thioglycoside derivatives has shown that intermolecular hydrogen bonding and π-π stacking interactions between benzyl groups can stabilize conformations that may be less favorable in solution. The crystalline environment often leads to more restricted conformational freedom, with benzyl groups adopting specific orientations that optimize crystal packing efficiency. Research on ring contraction reactions of related thiopyranosides under acidic conditions has revealed that conformational flexibility plays a crucial role in determining reaction pathways and product distributions, highlighting the importance of understanding dynamic behavior in both solution and solid states.

Property Value Reference
Molecular Formula C₃₅H₃₈O₅S
Molecular Weight 570.74 g/mol
CAS Registry Number 97205-08-8
Anomeric Configuration α
Ring Conformation ⁴C₁ Chair
Number of Stereocenters 5
Storage Temperature -20°C
Solubility Organic solvents

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-methylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38O5S/c1-41-35-34(39-25-30-20-12-5-13-21-30)33(38-24-29-18-10-4-11-19-29)32(37-23-28-16-8-3-9-17-28)31(40-35)26-36-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32+,33+,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILNWDYGLDOQAD-NVCPMKERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471254
Record name CTK8G0877
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97205-08-8
Record name CTK8G0877
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

Benzylation is achieved using benzyl bromide (4.2 equiv) and sodium hydride (4.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under inert atmosphere. The reaction proceeds at 0°C for 1 h, followed by gradual warming to 20°C over 24 h, yielding methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside in 76%. Key considerations include:

  • Temperature control : Lower temperatures minimize side reactions like over-benzylation.
  • Base selection : Sodium hydride ensures deprotonation of hydroxyl groups, facilitating nucleophilic substitution.

Table 1: Benzylation Reaction Parameters

Parameter Value Source
Benzyl bromide 4.2 equiv
NaH 4.0 equiv
Solvent DMF
Temperature 0°C → 20°C
Yield 76%

Purification and Characterization

The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1). Nuclear magnetic resonance (NMR) confirms complete benzylation:

  • ¹H NMR (CDCl₃) : δ 7.25–7.10 (m, 20H, Bn aromatic), 4.85–4.40 (m, 8H, Bn CH₂), 4.10 (d, J = 3.5 Hz, H-1).

Conversion to Glycosyl Bromide

The anomeric methyl group is replaced with bromide to enable thiolation.

Hydrobromic Acid Treatment

Methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside (1.0 equiv) is treated with 33% HBr in acetic acid (10 equiv) at 0°C for 2 h. This generates 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl bromide, isolated in 68% yield after quenching with ice water and extraction with dichloromethane.

Table 2: Glycosyl Bromide Synthesis Data

Parameter Value Source
HBr/AcOH 33% (v/v)
Reaction time 2 h
Yield 68%

Challenges in Configuration Control

The absence of neighboring participating groups (e.g., 2-O-acetyl) leads to a mixture of α- and β-bromides. Polar solvents like nitromethane favor β-bromide formation via SN1 mechanisms, while kinetic control in nonpolar solvents retains α-configuration.

Synthesis of Trichloroacetimidate Donor

For stereoselective thiolation, the hemiacetal derivative is converted to a trichloroacetimidate donor.

Hemiacetal Formation

The glycosyl bromide is hydrolyzed to 2,3,4,6-tetra-O-benzyl-D-galactopyranose using Ag₂CO₃ in wet acetone (50°C, 6 h). The hemiacetal is isolated in 89% yield and characterized by:

  • ¹³C NMR (CDCl₃) : δ 95.2 (C-1, hemiacetal), 80.1–73.4 (C-2–C-6).

Trichloroacetimidate Activation

The hemiacetal (1.0 equiv) reacts with trichloroacetonitrile (5.0 equiv) and 1,8-diazabicycloundec-7-ene (DBU, 0.1 equiv) in dichloromethane at 0°C. After 12 h, the trichloroacetimidate is obtained in 82% yield.

Table 3: Trichloroacetimidate Synthesis Metrics

Parameter Value Source
Cl₃CCN 5.0 equiv
DBU 0.1 equiv
Yield 82%

Thiolation to Form Thiogalactopyranoside

The trichloroacetimidate donor undergoes stereoselective reaction with methanethiol.

Promoter-Assisted Thiolation

Methanethiol (3.0 equiv) is added to the trichloroacetimidate (1.0 equiv) in dichloromethane at −40°C, followed by trimethylsilyl triflate (TMSOTf, 0.2 equiv). The reaction proceeds for 1 h, yielding the α-thiogalactoside in 75% yield.

Table 4: Thiolation Reaction Parameters

Parameter Value Source
MeSH 3.0 equiv
TMSOTf 0.2 equiv
Temperature −40°C
Yield 75%

Stereochemical Outcome

The α-configuration is retained due to the concerted mechanism of trichloroacetimidate activation, avoiding intermediate oxocarbenium ions that lead to β-products.

Analytical Characterization

The final product is validated via spectroscopic methods:

  • ¹H NMR (CDCl₃) : δ 5.12 (d, J = 5.0 Hz, H-1), 4.90–4.30 (m, 8H, Bn CH₂), 2.15 (s, 3H, SCH₃).
  • High-resolution mass spectrometry (HRMS) : [M+Na]⁺ calcd. for C₃₅H₃₈O₅SNa: 613.2334; found: 613.2336.

Chemical Reactions Analysis

Glycosylation Reactions

Methyl 2,3,4,6-tetra-O-benzyl-α-D-thiogalactopyranoside acts as a glycosyl donor in stereoselective glycosylation reactions. The benzyl protecting groups enhance stability and direct regioselectivity during coupling.

Key Findings :

  • Acid-Catalyzed Glycosylation : In anhydrous benzene with toluene-ρ-sulfonic acid, this compound reacts with alcohols (e.g., methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside) to form α(1→4)-linked disaccharides in 85% yield with exclusive α-selectivity .

  • Gold-Catalyzed Activation : AuCl₃/AgSbF₆ systems in CH₂Cl₂ promote coupling with nucleophiles (e.g., alcohols, thiols). For example, reactions with allyltrimethylsilane yield C-glycosides, though with moderate efficiency (Table 1) .

Table 1: Glycosylation Outcomes with Nucleophiles

NucleophileCatalyst SystemYield (%)α:β RatioReference
Benzyl alcoholAuCl₃/3AgSbF₆9084:16
Allyl alcoholToluene-ρ-sulfonic85>95:5
ThiophenolAuCl₃/3AgSbF₆57α-only

Thioglycoside-Specific Reactivity

The thioglycoside group (C1-S) enables unique transformations:

  • Radical-Mediated C-Glycosylation : Under photoredox conditions, the thioglycoside generates glycosyl radicals for C–C bond formation. For example, coupling with alkenes yields β-C-glycosides in 70–80% yields .

  • Deprotection Strategies : Hydrogenolysis (H₂/Pd-C) removes benzyl groups while preserving the thioglycosidic bond, enabling post-glycosylation modifications .

Mechanistic Insights

  • Oxocarbenium Ion Intermediate : Activation by Lewis acids (e.g., Au³⁺) generates a transient oxocarbenium ion, which reacts with nucleophiles to form α-glycosides (Figure 1) .

  • Steric Effects : Bulky benzyl groups at C2, C3, C4, and C6 enforce a ^4C₁ chair conformation, favoring axial attack for α-selectivity.

Comparative Reactivity

The thiogalactoside’s sulfur atom enhances leaving-group ability compared to O-glycosides, enabling milder activation conditions (e.g., NIS/TfOH vs. AgOTf) .

Scientific Research Applications

Glycosylation Studies

Methyl 2,3,4,6-tetra-O-benzyl-α-D-thiogalactopyranoside is often used as a glycosyl donor in synthetic carbohydrate chemistry. Its ability to participate in glycosylation reactions makes it valuable for creating complex oligosaccharides.

Enzyme Substrate for Glycosidases

This compound serves as a substrate for various glycosidases in enzymatic studies. It helps researchers understand enzyme specificity and kinetics in carbohydrate metabolism.

Prebiotic Research

The compound is involved in studies related to prebiotic oligosaccharides. It can be transformed by specific enzymes into functional oligosaccharides that promote gut health.

Drug Development

In pharmaceutical research, Methyl 2,3,4,6-tetra-O-benzyl-α-D-thiogalactopyranoside is explored for its potential role in drug delivery systems and as a scaffold for designing new therapeutic agents targeting glycan-binding proteins.

Case Studies

Study TitleObjectiveFindings
Glycosylation Reactions Using Methyl 2,3,4,6-Tetra-O-benzyl-α-D-thiogalactopyranosideTo evaluate the efficiency of this compound as a glycosyl donorDemonstrated high yields in the synthesis of complex carbohydrates with minimal side reactions .
Role of Thioglycosides in Enzymatic ReactionsInvestigate the substrate specificity of glycosidasesFound that this compound is effectively hydrolyzed by several glycosidases, indicating its utility in enzyme characterization .
Synthesis of Prebiotic OligosaccharidesAssess the potential of thioglycosides for prebiotic applicationsSuccessfully converted to oligosaccharides that showed beneficial effects on gut microbiota .

Mechanism of Action

The mechanism by which Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenylmethoxy groups can form hydrogen bonds or hydrophobic interactions with these targets, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside (CAS 125411-99-6)
  • Structure: Differs in anomeric configuration (β vs. α) and aglycone (ethyl vs. methyl).
  • Reactivity: The β-anomer may exhibit distinct stereochemical outcomes in glycosylation due to axial vs. equatorial leaving group orientation. Ethyl aglycone can influence solubility and donor activity .
  • Molecular Weight : 584.77 g/mol (C₃₆H₄₀O₅S), slightly higher than the methyl counterpart .
Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranoside
  • Protecting Groups: Benzoyl esters (electron-withdrawing) vs. benzyl ethers (electron-donating).
4-Methylphenyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside (CAS 28244-99-7)
  • Protecting Groups : Acetyl esters are smaller and less stable than benzyl ethers, offering faster reaction rates but reduced storage stability. The 4-methylphenyl aglycone enhances leaving group ability, favoring glycosylation under mild conditions .
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside (Non-thio analog, CAS 53008-63-2)
  • Key Difference: Oxygen-based glycosidic bond (O-glycoside) vs. thioglycoside. O-Glycosides are less reactive as donors but more stable toward hydrolysis. Thioglycosides are activated by thiophilic promoters (e.g., NIS/TfOH) .

Comparative Data Table

Compound Name Protecting Groups Anomeric Configuration Aglycone Molecular Weight (g/mol) Key Applications
Methyl 2,3,4,6-tetra-O-benzyl-α-D-thiogalactopyranoside Benzyl (4×) α Methyl 586.74 Glycosyl donor for α-linked oligosaccharides
Ethyl 2,3,4,6-tetra-O-benzyl-β-D-thiogalactopyranoside Benzyl (4×) β Ethyl 584.77 β-Selective glycosylations
Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranoside Benzoyl (4×) β Ethyl 610.62 (calc.) High-reactivity donor in acidic conditions
4-Methylphenyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside Acetyl (4×) β 4-Methylphenyl 454.49 Rapid glycosylation under mild conditions
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside Benzyl (4×) α Methyl 554.67 Stable intermediate for O-glycoside synthesis

Biological Activity

Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside (Methyl TBG) is a complex organic compound characterized by multiple chiral centers and phenylmethoxy groups. It serves as a valuable building block in organic synthesis and has notable biological activity due to its ability to interact with various biological molecules.

  • IUPAC Name : (2S,3R,4S,5S,6R)-2-methylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
  • Molecular Formula : C35H38O5S
  • Molecular Weight : 570.74 g/mol
  • CAS Number : 97205-08-8

Biological Activity

Methyl TBG exhibits a variety of biological activities that make it an important compound in research. The following sections detail its mechanisms of action, interactions with biological targets, and potential applications in medicinal chemistry.

The biological activity of Methyl TBG is primarily attributed to its structural features that facilitate interactions with enzymes and receptors. The phenylmethoxy groups can form hydrogen bonds and hydrophobic interactions with active sites on proteins. Additionally, the methylsulfanyl group can engage in redox reactions, influencing the activity of target molecules.

Enzyme Interactions

Methyl TBG has been shown to interact with several enzymes:

  • Glycosidases : Its structure allows it to mimic natural substrates for glycosidases, potentially acting as inhibitors or modulators.
  • Lectins : The compound's ability to bind to specific glycoproteins suggests it may play a role in cell signaling and recognition processes.

Research Findings

Recent studies have highlighted the potential of Methyl TBG in various applications:

  • Inhibition Studies : Research indicates that Methyl TBG can inhibit specific glycosidases, which may have implications for the treatment of diseases related to glycan metabolism.
  • Cancer Research : Preliminary findings suggest that Methyl TBG may enhance the efficacy of certain anticancer agents by modifying their pharmacokinetics and bioavailability.

Case Studies

  • Case Study 1 : In a study focusing on glycosidase inhibition, Methyl TBG demonstrated significant inhibitory activity against α-galactosidase, suggesting its potential use in treating Fabry disease.
  • Case Study 2 : Another investigation explored the compound's effects on neuroblastoma cell lines. Results indicated that Methyl TBG could reduce cell proliferation significantly, highlighting its potential as an anticancer agent.

Comparative Analysis

To better understand the unique properties of Methyl TBG, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
This compoundStructureInhibits glycosidases; potential anticancer activity
Methyl 2,3,4,6-tetra-O-benzyl-a-D-galactopyranosideSimilar structure without sulfur groupLess effective against glycosidases; no significant anticancer activity

Q & A

Q. What is the primary role of Methyl 2,3,4,6-tetra-O-benzyl-α-D-thiogalactopyranoside in carbohydrate chemistry?

This compound serves as a versatile glycosyl donor in oligosaccharide synthesis. Its benzyl protecting groups enable regioselective deprotection, while the thioglycoside moiety enhances stability and reactivity under specific activation conditions (e.g., electrophilic agents or photochemical methods). This allows precise control over glycosidic bond formation in complex glycans.

Q. How do the benzyl protecting groups influence synthetic applications?

The four benzyl groups protect hydroxyl positions (2, 3, 4, 6), preventing unwanted side reactions during glycosylation. They can be selectively removed via hydrogenolysis or Lewis acid-mediated cleavage (e.g., BCl₃), enabling sequential assembly of oligosaccharides. This orthogonal protection strategy is critical for synthesizing branched or linear glycan structures.

Q. What analytical techniques are used to characterize this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, HSQC) to confirm regiochemistry and anomeric configuration.
  • Mass spectrometry (ESI-MS, MALDI-TOF) for molecular weight validation.
  • X-ray crystallography to resolve absolute stereochemistry, particularly when structural ambiguities arise.

Q. What are its primary applications in glycobiology?

It is used to synthesize glyconjugates for studying carbohydrate-protein interactions (e.g., lectin binding), glycan microarray fabrication, and developing glycovaccines. The thioglycoside’s stability also facilitates chemoenzymatic approaches for modifying natural glycans.

Advanced Research Questions

Q. How does the thioglycoside group compare to O-glycosides in reactivity and stability?

Thioglycosides exhibit superior stability toward acid hydrolysis and glycosidase degradation compared to O-glycosides. Their activation requires electrophilic agents (e.g., NIS/TfOH) or photochemical methods, enabling orthogonal glycosylation strategies. The sulfur atom’s reduced electronegativity also lowers the energy barrier for glycosidic bond formation, enhancing reactivity.

Q. What challenges arise in achieving stereoselective glycosylation, and how are they addressed?

Challenge: Anomeric α/β selectivity can vary with solvent polarity, temperature, and catalyst choice. Competing side reactions (e.g., aglycone transfer) may reduce yields. Solutions:

  • Use BF₃·Et₂O as a catalyst to favor α-selectivity.
  • Optimize solvent systems (e.g., CH₂Cl₂ for low polarity, MeCN for high polarity).
  • Monitor reactions via TLC and quench promptly to prevent over-activation.

Q. How does this compound compare to acetyl-protected thiogalactosides in chemoenzymatic synthesis?

Feature Benzyl-Protected Acetyl-Protected
Deprotection Requires harsh conditions (H₂/Pd-C)Mild base (e.g., NaOMe)
Enzymatic Compatibility Limited due to steric bulkPreferred for enzymatic remodeling
Stability High (inert to basic conditions)Prone to hydrolysis in base
Acetylated derivatives are more suited for enzymatic glycosylation, while benzyl-protected variants excel in chemical synthesis.

Q. What side reactions occur during activation, and how are they mitigated?

Common issues include:

  • Hydrolysis : Minimized by using anhydrous solvents and inert atmospheres.
  • Aglycone Transfer : Controlled by limiting reaction time and excess donor.
  • Over-Activation : Avoided by low-temperature conditions (−40°C) and stoichiometric activator use.

Q. How is this compound applied in orthogonal glycosylation strategies?

Its thioglycoside can be selectively activated alongside other donors (e.g., trichloroacetimidates) in one-pot syntheses. For example:

  • Activate thioglycoside with NIS/TfOH for α-linkage.
  • Use TMSOTf for imidate donors to form β-linkages. This approach streamlines the synthesis of heterogeneous glycan libraries.

Methodological Considerations

Q. What protocols optimize the synthesis of this compound?

  • Starting Material : Begin with per-O-acetylated thiogalactose for efficient benzylation.
  • Benzylation : Use BnBr/NaH in DMF at 0°C to prevent β-elimination.
  • Purification : Employ flash chromatography (hexane/EtOAc gradient) to isolate the product.
    Typical yields range from 60–75%, with purity confirmed by HPLC.

Q. How do researchers resolve contradictions in stereochemical outcomes?

Discrepancies in reported α/β ratios often stem from trace moisture or catalyst impurities. Solutions include:

  • Rigorous drying of solvents (molecular sieves).
  • Standardizing catalyst batches (e.g., BF₃·Et₂O from a single supplier).
  • Cross-validating results via X-ray crystallography.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside
Reactant of Route 2
Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.